Bis(4-chlorophenyl) hexa-2,4-dienedioate
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Overview
Description
Bis(4-chlorophenyl) hexa-2,4-dienedioate: is a chemical compound known for its unique structure and properties It is characterized by the presence of two 4-chlorophenyl groups attached to a hexa-2,4-dienedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-chlorophenyl) hexa-2,4-dienedioate typically involves the reaction of 4-chlorophenyl derivatives with hexa-2,4-dienedioic acid or its derivatives. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. For example, the reaction may be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Bis(4-chlorophenyl) hexa-2,4-dienedioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Substitution: The chlorophenyl groups can participate in substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Bis(4-chlorophenyl) hexa-2,4-dienedioate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: It can be used in the production of polymers, coatings, and other materials with specific properties.
Mechanism of Action
The mechanism by which bis(4-chlorophenyl) hexa-2,4-dienedioate exerts its effects depends on its interaction with molecular targets. These interactions can involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The specific pathways involved may vary depending on the context of its use.
Comparison with Similar Compounds
Bis(4-chlorophenyl) hexa-2,4-dienedioate can be compared with other similar compounds, such as:
Bis(4-chlorophenyl) disulfide: This compound has a similar structure but contains sulfur atoms instead of the dienedioate moiety.
Bis(4-chlorophenyl) methane: Another related compound with a simpler structure, lacking the dienedioate group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.
Properties
CAS No. |
654058-17-0 |
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Molecular Formula |
C18H12Cl2O4 |
Molecular Weight |
363.2 g/mol |
IUPAC Name |
bis(4-chlorophenyl) hexa-2,4-dienedioate |
InChI |
InChI=1S/C18H12Cl2O4/c19-13-5-9-15(10-6-13)23-17(21)3-1-2-4-18(22)24-16-11-7-14(20)8-12-16/h1-12H |
InChI Key |
UARFSJVEZRIKDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)C=CC=CC(=O)OC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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